molecular formula C10H20N2O4 B6582327 N'-(2,2-dimethoxyethyl)-N-(2-methylpropyl)ethanediamide CAS No. 1209604-37-4

N'-(2,2-dimethoxyethyl)-N-(2-methylpropyl)ethanediamide

Cat. No.: B6582327
CAS No.: 1209604-37-4
M. Wt: 232.28 g/mol
InChI Key: UHDQUWCWAMFGRA-UHFFFAOYSA-N
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Description

N'-(2,2-Dimethoxyethyl)-N-(2-methylpropyl)ethanediamide is a diamide compound characterized by two amide groups linked via an ethanediamide backbone. Its structure includes a 2,2-dimethoxyethyl group and a branched 2-methylpropyl (isobutyl) substituent. The diamide linkage may confer stability compared to monoamide analogs, influencing solubility and reactivity .

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-7(2)5-11-9(13)10(14)12-6-8(15-3)16-4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDQUWCWAMFGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The target’s dimethoxyethyl group enhances polarity and hydrogen-bonding capacity compared to purely alkyl or aromatic substituents in alachlor or ADB-PINACA. This may favor aqueous solubility but reduce membrane permeability .
  • Amide vs.
  • Biological Activity : Unlike chloroacetamides (e.g., alachlor), the target lacks electrophilic chlorine, reducing reactivity with biological nucleophiles and likely shifting its application away from herbicidal use .

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